2-Bromo-4-((methylamino)methyl)phenol
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Overview
Description
2-Bromo-4-((methylamino)methyl)phenol is an organic compound with a molecular formula of C8H10BrNO It is a derivative of phenol, where the phenolic ring is substituted with a bromine atom at the second position and a methylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-((methylamino)methyl)phenol typically involves a multi-step process. One common method starts with 4-bromosalicylaldehyde, which is reacted with methylamine in an ethanolic solution. The mixture is heated under reflux with a Dean-Stark trap to remove the water produced during the reaction. This step forms an intermediate, which is then reduced using sodium tetrahydroborate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-((methylamino)methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Reduced phenolic compounds.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-4-((methylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-((methylamino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The methylamino group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-p-cresol
- 3-Bromo-4-hydroxytoluene
Comparison: 2-Bromo-4-((methylamino)methyl)phenol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2-Bromo-4-methylphenol lack this functional group, resulting in different reactivity and applications
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-2-3-8(11)7(9)4-6/h2-4,10-11H,5H2,1H3 |
InChI Key |
FJJDEUFIQDNFST-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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